Hdac-IN-51

HDAC10 Epigenetics Cancer

Hdac-IN-51 uniquely combines potent HDAC10 inhibition (IC50 0.32 μM) with uniform Class I HDAC blockade (HDAC1/2/3 IC50 0.353–0.515 μM), while sparing HDAC11 (IC50 85.4 μM). This profile is not replicated by pan-inhibitors (SAHA) or Class I-selective agents (MS-275). It enables precise dissection of HDAC10/Class I functional interplay in cancer cell proliferation, metastasis, and drug resistance. Demonstrates sub-μM anti-proliferative activity in K562, HCT116, and A549 models. For research use only; inquire for pricing.

Molecular Formula C27H24N4O2
Molecular Weight 436.5 g/mol
Cat. No. B15139570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHdac-IN-51
Molecular FormulaC27H24N4O2
Molecular Weight436.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C2=CC=CC=C2)C(=O)NC3=CN=C(C=C3)C(=O)NC4=CC=CC=C4N
InChIInChI=1S/C27H24N4O2/c28-23-13-7-8-14-24(23)31-27(33)25-16-15-21(18-29-25)30-26(32)22(20-11-5-2-6-12-20)17-19-9-3-1-4-10-19/h1-16,18,22H,17,28H2,(H,30,32)(H,31,33)
InChIKeyFUOLFAHJLGZFME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hdac-IN-51: A Distinctive Multi-Isoform HDAC Inhibitor for Precise Procurement


Hdac-IN-51 (CAS 3026728-28-6), also known as compound 8d, is a synthetic small-molecule histone deacetylase (HDAC) inhibitor . Its chemical structure, characterized by a unique N-(2-aminophenyl)-5-(2,3-diphenylpropanamido)picolinamide scaffold, enables a distinctive inhibitory profile across multiple HDAC isoforms, including Class I (HDAC1/2/3) and Class IIb (HDAC10), with minimal activity against HDAC11 . This multi-isoform inhibition, with a notable preference for HDAC10, distinguishes it from both pan-HDAC inhibitors and highly isoform-selective agents, offering a targeted approach for cancer research .

Why Generic HDAC Inhibitor Substitution Fails: The Case for Hdac-IN-51 Specificity


The broad class of HDAC inhibitors encompasses agents with vastly different isoform selectivity profiles, ranging from pan-inhibitors like SAHA (vorinostat) to highly selective Class I inhibitors like entinostat (MS-275) and HDAC6-specific agents [1]. Simply substituting one HDAC inhibitor for another based on general class is scientifically invalid, as the specific pattern of isoform inhibition dictates distinct downstream biological effects, including cell cycle arrest, apoptosis, and gene expression modulation [1]. Hdac-IN-51's unique profile—combining potent inhibition of HDAC1, HDAC2, and HDAC3 with an even greater potency for HDAC10—is not replicated by any of these comparators, necessitating its specific selection for studies aiming to interrogate this precise combination of targets .

Hdac-IN-51 Quantitative Differentiation: Direct Evidence for Superior Multi-Isoform Targeting


Hdac-IN-51's Unique HDAC10 Potency Surpasses Pan-HDAC and Class I Inhibitors

Hdac-IN-51 demonstrates exceptional potency against HDAC10, with an IC50 of 0.32 μM . This is in stark contrast to the pan-HDAC inhibitor SAHA (vorinostat), which is significantly less potent against HDAC10 (IC50 ~ 860 nM) [1], and the Class I-selective inhibitor entinostat (MS-275), which shows minimal activity against this isoform (IC50 > 30 μM) . This quantitative difference highlights Hdac-IN-51 as a superior tool for studies requiring HDAC10 engagement alongside Class I HDAC inhibition.

HDAC10 Epigenetics Cancer

Hdac-IN-51's Balanced Class I Inhibition Profile Differentiates from HDAC3-Sparing Agents

Hdac-IN-51 exhibits potent and comparable inhibition of HDAC1, HDAC2, and HDAC3 with IC50 values of 0.353 μM, 0.431 μM, and 0.515 μM, respectively [1]. This balanced Class I inhibition contrasts with the profile of entinostat (MS-275), which shows 5- to 15-fold lower potency against HDAC2 and HDAC3 relative to HDAC1 in some assays (e.g., IC50 for HDAC3 = 8 μM) . Hdac-IN-51's more uniform Class I inhibition ensures a more comprehensive blockade of these key epigenetic regulators.

HDAC1 HDAC2 HDAC3

Potent Anti-Proliferative Activity Across Diverse Cancer Cell Lines

In cellular assays, Hdac-IN-51 (compound 8d) potently inhibits the growth of K562 (leukemia), HCT116 (colon cancer), and A549 (lung cancer) cell lines with IC50 values of 0.54 μM, 0.56 μM, and 1.35 μM, respectively, after 48 hours of treatment [1]. This level of activity is comparable to, or exceeds, the cellular potency of many established HDAC inhibitors. For instance, the pan-HDAC inhibitor SAHA (vorinostat) exhibits IC50 values in the range of 3-8 μM in similar cancer cell lines , indicating that Hdac-IN-51 achieves greater cellular efficacy at significantly lower concentrations.

Anti-proliferative Cancer Cell Lines Cytotoxicity

Optimal Research and Industrial Applications for Hdac-IN-51 Based on Quantified Differentiation


Interrogating HDAC10-Dependent Pathways in Cancer Biology

Given its exceptional potency against HDAC10 (IC50 = 0.32 μM) compared to pan-HDAC and Class I inhibitors, Hdac-IN-51 is ideally suited for studies investigating the specific role of HDAC10 in cancer cell proliferation, metastasis, or drug resistance . It allows researchers to achieve significant HDAC10 inhibition at concentrations that also suppress Class I HDACs, providing a unique tool to dissect the functional interplay between these isoforms.

Achieving Balanced Class I HDAC Suppression for Epigenetic Reprogramming

Hdac-IN-51's uniform inhibition of HDAC1, HDAC2, and HDAC3 (IC50 values of 0.353-0.515 μM) makes it a superior choice for experiments requiring comprehensive Class I HDAC blockade [1]. This is in contrast to inhibitors like MS-275, which spare HDAC3. This balanced profile ensures that downstream effects on histone acetylation and gene expression are not biased by differential isoform sensitivity, leading to more interpretable results in chromatin biology and differentiation studies.

Potent Anti-Proliferative Screening in Leukemia and Solid Tumor Models

The demonstrated sub-micromolar to low micromolar anti-proliferative activity against K562, HCT116, and A549 cell lines (IC50 = 0.54-1.35 μM) positions Hdac-IN-51 as a valuable chemical probe for initial cytotoxicity screens and mechanism-of-action studies in both hematological and solid tumor contexts . Its higher potency relative to SAHA in these models suggests it may reveal anti-cancer effects at lower, more pharmacologically relevant concentrations.

Investigating HDAC11-Sparing Epigenetic Modulation

With an IC50 of 85.4 μM against HDAC11, Hdac-IN-51 is effectively inactive against this isoform at concentrations used to inhibit HDAC1-3 and HDAC10 [2]. This selectivity feature is valuable for researchers aiming to dissect the specific contributions of HDAC11 to biological processes without confounding inhibition, offering a cleaner experimental system compared to pan-inhibitors like SAHA.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hdac-IN-51

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.